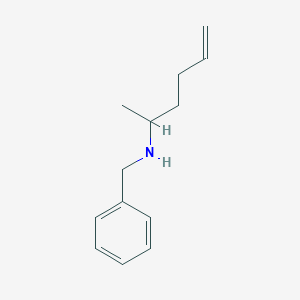

Benzenemethanamine, N-(1-methyl-4-pentenyl)-

Description

Properties

IUPAC Name |

N-benzylhex-5-en-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-3-4-8-12(2)14-11-13-9-6-5-7-10-13/h3,5-7,9-10,12,14H,1,4,8,11H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSXKUNQPWLVBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448026 | |

| Record name | Benzenemethanamine, N-(1-methyl-4-pentenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489428-62-8 | |

| Record name | N-(1-Methyl-4-penten-1-yl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489428-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, N-(1-methyl-4-pentenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of Benzenemethanamine, N-(1-methyl-4-pentenyl)-

General Synthetic Approach

The synthesis of substituted benzylamines like Benzenemethanamine, N-(1-methyl-4-pentenyl)- typically involves:

- Formation of an intermediate imine from a benzyl aldehyde derivative and an amine or ammonium salt.

- Subsequent reduction of the imine to the corresponding amine.

- Functional group modifications such as alkylation or reductive amination to introduce the N-(1-methyl-4-pentenyl) substituent.

These steps can be carried out using palladium or tin catalysts, hydride reducing agents (e.g., lithium aluminum hydride, sodium borohydride), or hydrogenation under mild conditions (20°C to 60°C) in solvents like tetrahydrofuran (THF) or ether.

Specific Methodologies

Reductive Amination

- The benzylamine core can be prepared by reductive amination of the corresponding benzaldehyde with ammonia or primary amines.

- The N-substituent (1-methyl-4-pentenyl group) can be introduced via reductive alkylation using the corresponding aldehyde or ketone derivative.

- Sodium triacetoxyborohydride or sodium borohydride are commonly used reductants in the presence of solvents like dimethylformamide (DMF) and a catalytic amount of acetic acid (about 1% v/v) to facilitate the reaction.

Catalytic Hydrogenation and Reduction

- Azido precursors of the benzylamine can be reduced using lithium aluminum hydride or catalytic hydrogenation with palladium catalysts.

- Triphenylphosphine reduction in mixed solvents (water and ether or THF) under controlled temperatures is also reported.

- These methods afford high yields of the target amine with potential for stereoselective synthesis when chiral amine precursors are used.

Alkylation Reactions

- Alkylation of benzylamines with halogenated or ester derivatives of the 1-methyl-4-pentenyl moiety can be performed in polar solvents such as ethanol or DMF.

- Alkali bases are used to promote the alkylation step.

- The reaction conditions are optimized to avoid side reactions and maintain the integrity of the alkene functionality in the pentenyl substituent.

Catalytic Olefin Hydroamidation (Advanced Method)

Recent advances include catalytic olefin hydroamidation techniques enabling intramolecular hydroamidation of unactivated olefins to form substituted amines, including N-aryl benzylamines with alkene substituents similar to 1-methyl-4-pentenyl groups.

Copper-Catalyzed Hydroamination

- Copper-based catalysts with hydride sources have been employed for hydroamination of alkenes to form amines with high regio- and stereoselectivity.

- This approach can be adapted for the synthesis of N-(1-methyl-4-pentenyl) derivatives by hydroamination of appropriate olefinic precursors.

- The process is characterized by short reaction times (<30 minutes) and operational simplicity, with high enantiomeric excesses reported.

Data Table: Summary of Preparation Methods

Research Findings and Notes

- The reductive amination and catalytic hydrogenation methods are well-established for preparing substituted benzylamines and allow for flexibility in introducing various N-substituents, including 1-methyl-4-pentenyl groups.

- Catalytic olefin hydroamidation and copper-catalyzed hydroamination represent modern, efficient catalytic routes that provide high stereocontrol, useful for synthesizing chiral variants of such amines.

- The choice of method depends on the desired stereochemical outcome, scale, and available starting materials.

- The presence of the alkene moiety in the N-substituent requires careful control of reaction conditions to prevent unwanted side reactions such as hydrogenation or polymerization.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-(1-methyl-4-pentenyl)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Solvents: Dichloromethane, toluene

Bases: Sodium hydroxide, potassium carbonate

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Amines, alcohols

Substitution: Various substituted benzenemethanamines

Scientific Research Applications

Benzenemethanamine, N-(1-methyl-4-pentenyl)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-(1-methyl-4-pentenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs of benzenemethanamine derivatives, highlighting substituent variations and their implications:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F) increase electrophilicity and stability, while bulky groups (e.g., diphenylbutenyl) may reduce reaction rates in catalysis .

- Lipophilicity : N,N-dimethyl and ethenyl substituents (logP ~2.39) enhance membrane permeability compared to polar analogs .

- Catalytic Reactivity : The isopropyl-substituted derivative showed recyclability in Au/NiO-catalyzed reductive amination, suggesting that branched alkyl groups improve catalyst compatibility .

Physicochemical Properties

- Boiling Points : Analogous benzenemethanamines with alkyl substituents (e.g., N-(1-methylethyl)) exhibit boiling points in the range of 416–649 K, depending on substituent size and polarity .

- Hydrogen Bonding : N-H groups in secondary amines (absent in N,N-dimethyl derivatives) facilitate intermolecular interactions, affecting solubility and crystallization behavior .

Biological Activity

Benzenemethanamine, N-(1-methyl-4-pentenyl)-, also known by its CAS number 2059974-92-2, is a compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₁H₁₅N

- Molecular Weight : 173.25 g/mol

- Structure : The compound features a phenyl group attached to a pentenyl chain and an amine functional group.

Pharmacological Profile

Research indicates that Benzenemethanamine derivatives exhibit significant biological activity, particularly as selective β₂-adrenoreceptor agonists. These compounds are associated with various therapeutic effects:

- Stimulant Action : They demonstrate selective stimulant action at β₂-adrenoreceptors, which can be beneficial in treating respiratory conditions such as asthma and chronic bronchitis. This action was evidenced in guinea pig models, where compounds showed relaxation of bronchial tissues contracted by prostaglandin F2α (PGF2α) .

- Duration of Action : The compounds have been noted for their prolonged duration of action compared to existing β₂-stimulants, offering potential advantages in clinical settings .

- Bronchodilation : Studies have shown that these compounds can protect against histamine-induced bronchoconstriction when administered via inhalation or orally .

The primary mechanism involves the activation of β₂-adrenoreceptors, leading to smooth muscle relaxation in the airways. This effect is crucial for alleviating symptoms associated with reversible airway obstruction.

Case Studies and Research Findings

Several studies highlight the efficacy and safety of Benzenemethanamine derivatives:

- Study on Respiratory Function : A study involving guinea pigs demonstrated that administration of these compounds resulted in significant bronchodilation and improved respiratory function metrics compared to control groups .

- Long-term Efficacy : Research indicated that these compounds maintain their efficacy over extended periods, suggesting they could reduce the frequency of dosing required for patients suffering from chronic respiratory conditions .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed for preparing Benzenemethanamine, N-(1-methyl-4-pentenyl)- and its derivatives?

- Methodological Answer : The synthesis of benzenemethanamine derivatives typically involves reductive amination or alkylation of benzaldehyde precursors. For example:

- Reductive amination : Reacting a substituted benzaldehyde with an amine (e.g., 1-methyl-4-pentenylamine) under hydrogenation conditions or using catalysts like sodium t-butanolate in toluene at elevated temperatures (~80°C) under inert atmospheres .

- Alkylation : Introducing the 1-methyl-4-pentenyl group via nucleophilic substitution or transition-metal-catalyzed coupling.

- Optimization : Reaction conditions (temperature, solvent, catalyst) critically influence yield and purity. For instance, inert atmospheres reduce oxidative byproducts, while polar aprotic solvents enhance reactivity .

Q. Which spectroscopic techniques are most effective for structural characterization of Benzenemethanamine, N-(1-methyl-4-pentenyl)-?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, aromatic protons resonate at δ 6.5–7.5 ppm, while methyl groups appear at δ 1.2–1.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., C₁₃H₁₉N: m/z 189.15) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Stretching frequencies for C-N (1250–1350 cm⁻¹) and C=C (1600–1680 cm⁻¹) validate functional groups .

Q. How can researchers screen Benzenemethanamine, N-(1-methyl-4-pentenyl)- for preliminary biological activity?

- Methodological Answer :

- In vitro cytotoxicity assays : Use MTT or XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity. IC₅₀ values <50 µM suggest therapeutic potential .

- Antimicrobial testing : Employ broth microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) to assess minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can computational chemistry predict the interaction of Benzenemethanamine, N-(1-methyl-4-pentenyl)- with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model binding affinities with receptors (e.g., kinase enzymes). The 1-methyl-4-pentenyl group may occupy hydrophobic pockets, enhancing binding .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, guiding SAR studies .

Q. What strategies resolve contradictions in reported catalytic efficiencies of benzenemethanamine derivatives in hydrogenation reactions?

- Methodological Answer :

- Controlled reproducibility : Replicate experiments under standardized conditions (e.g., 1 atm H₂, 25°C) to isolate variables like catalyst loading or solvent effects .

- Surface characterization : Use TEM or XPS to analyze catalyst morphology and oxidation states, which may explain activity discrepancies .

Q. How can enantiomeric purity of Benzenemethanamine, N-(1-methyl-4-pentenyl)- be enhanced during synthesis?

- Methodological Answer :

- Chiral resolution : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers.

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed aminations to favor one enantiomer .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the anticancer activity of benzenemethanamine derivatives?

- Methodological Answer :

- Validate assay conditions : Ensure consistent cell lines, incubation times, and controls. For example, discrepancies in IC₅₀ values may arise from varying MTT incubation periods (24h vs. 48h) .

- Structural analogs : Compare substituent effects; the 4-pentenyl group’s hydrophobicity may enhance membrane permeability vs. shorter alkyl chains .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.